molecular formula C20H22N4O4 B2390985 N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895648-60-9

N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2390985
CAS No.: 895648-60-9
M. Wt: 382.42
InChI Key: UTLRAFZKWJNTED-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-5-28-16-9-7-15(8-10-16)24-13(2)19(22-23-24)20(25)21-14-6-11-17(26-3)18(12-14)27-4/h6-12H,5H2,1-4H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLRAFZKWJNTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H20N4O4\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4

Cytotoxicity

Recent studies have indicated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity against various cancer cell lines. For instance, certain triazole derivatives showed antiproliferative effects comparable to doxorubicin, a well-known chemotherapeutic agent. The mechanism includes inducing apoptosis characterized by morphological changes such as membrane blebbing and chromatin condensation .

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
N-(3,4-dimethoxyphenyl)Jurkat T-cells10Induces apoptosis and DNA fragmentation
N-(4-thiocyanatophenyl)Various Cancer Cells5DNA damage without intercalation

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been explored. Compounds with similar structures have demonstrated significant activity against resistant strains of bacteria such as E. coli and Staphylococcus aureus. The presence of specific substituents on the phenyl rings enhances their binding affinity to bacterial targets .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Triazole Derivative AE. coli1522
Triazole Derivative BS. aureus1025

The mechanisms by which this compound exerts its biological effects include:

  • DNA Interaction : Some studies suggest that triazole compounds can interact with DNA topoisomerases, leading to inhibition of bacterial growth while sparing human cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through pathways that involve mitochondrial dysfunction and DNA damage .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where one specific compound exhibited remarkable selectivity against resistant bacterial strains while maintaining low toxicity to human cells. This highlights the potential for developing targeted therapies based on the structural features of these compounds .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways and inhibition of enzymes that promote tumor growth. Studies have shown that triazole derivatives can inhibit cell proliferation in several cancer cell lines, including breast and lung cancers .

2. Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activity. Preliminary studies suggest that it may modulate neurotransmitter systems, providing therapeutic benefits for seizure disorders. The mechanism likely involves the inhibition of certain neurotransmitter receptors and enzymes associated with seizure activity .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with substituted phenyl isocyanates.
  • Coupling Reactions : The formation of the final amide bond involves coupling the triazole derivative with an ethoxy-substituted aryl amine.

The purity and structural integrity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

Study Cell Line IC50 (µM) Findings
Study 1MCF7 (Breast Cancer)0.95Significant cytotoxicity observed.
Study 2A549 (Lung Cancer)1.25Effective in inhibiting cell growth.
Study 3Animal ModelsN/AReduction in seizure frequency noted.

These studies illustrate the promising potential of this compound as a therapeutic agent.

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